3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide
Overview
Description
This compound, also known as Dynamin Inhibitor I or Dynasore , is a cell-permeable semicarbazone compound . It inhibits the GTPase activity of dynamin1/2 (IC50 15 µM) and Drp1, while exhibiting no significant effect against two other small GTPases, MxA and Cdc42 .
Molecular Structure Analysis
The empirical formula of this compound is C₁₈H₁₄N₂O₄ . The molecular weight is 322.32 .Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Psychotropic Activity
A significant area of application for derivatives of phosphorylated carboxylic acids, such as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide, is in the development of psychotropic drugs. Notably, these compounds have shown promise in the enhancement of memory and learning, displaying neuroprotective properties, correcting behavioral disorders, and exhibiting antidepressant properties. These effects are attributed to the ability of these compounds to influence various neurotransmitter systems and receptor functions, thereby impacting mental health and cognitive functions (Semina et al., 2016).
Antioxidant, Microbiological, and Cytotoxic Activity
The structure of carboxylic acids, such as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide, plays a pivotal role in their bioactivity, particularly in their antioxidant, antimicrobial, and cytotoxic properties. These effects are heavily influenced by the number of hydroxyl groups and the presence of conjugated bonds within the molecule. These structural components are crucial in determining the effectiveness of these compounds in various biological processes (Godlewska-Żyłkiewicz et al., 2020).
Applications in Bioremediation
The potential of carboxylic acid derivatives in environmental applications, particularly in the bioremediation of organic pollutants, is noteworthy. These compounds, due to their specific structural attributes, can interact with various enzymes and redox mediators, enhancing the degradation efficiency of recalcitrant compounds present in industrial effluents. This application is crucial for addressing environmental pollution and promoting the remediation of contaminated sites (Husain & Husain, 2007).
Biocatalyst Inhibition
In the realm of biotechnology, carboxylic acids like 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide are known to influence biocatalyst processes. They can inhibit microbial strains at concentrations below the desired yield and titer, impacting the production of various biorenewable fuels and chemicals. Understanding these inhibitory mechanisms is essential for developing robust microbial strains for industrial applications (Jarboe et al., 2013).
properties
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDQCRDGGCQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide | |
CAS RN |
304448-55-3 | |
Record name | 3-Hydroxy-2-naphthalenecarboxylic acid 2-[(3,4-dihydroxyphenyl)methylene]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304448-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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